2-amino-3,4,6-trifluorobenzoic acid

CAS No.: 1341914-42-8

Cat. No.: VC8395120

Molecular Formula: C7H4F3NO2

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341914-42-8 |

|---|---|

| Molecular Formula | C7H4F3NO2 |

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | 2-amino-3,4,6-trifluorobenzoic acid |

| Standard InChI | InChI=1S/C7H4F3NO2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,11H2,(H,12,13) |

| Standard InChI Key | MLTAVJLCSNQTOZ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1F)F)N)C(=O)O)F |

| Canonical SMILES | C1=C(C(=C(C(=C1F)F)N)C(=O)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

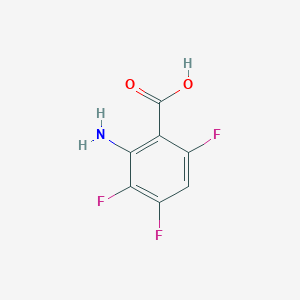

2-Amino-3,4,6-trifluorobenzoic acid belongs to the class of fluorinated benzoic acids, distinguished by its substitution pattern:

-

Amino group (-NH): Positioned at the 2-carbon of the benzene ring.

-

Fluorine atoms (-F): Occupying the 3-, 4-, and 6-carbons.

-

Carboxylic acid group (-COOH): Located at the 1-carbon.

The compound’s systematic IUPAC name is 2-amino-3,4,6-trifluorobenzoic acid, with synonyms including Benzoic acid, 2-amino-3,4,6-trifluoro- . Its molecular structure is depicted below:

Crystallographic and Stereochemical Properties

While no direct crystallographic data exists for 2-amino-3,4,6-trifluorobenzoic acid, studies on related fluorobenzoic acids suggest that fluorine substitution significantly influences molecular conformation. For example, in 2,4,6-trifluorobenzoic acid, fluorine atoms induce bond angle distortions in the benzene ring, with C–C–C angles exceeding 120° at fluorinated carbons . These geometric perturbations likely extend to the amino derivative, potentially enhancing intermolecular interactions such as hydrogen bonding between the amino and carboxyl groups.

Synthesis and Manufacturing Processes

Nitrile Hydrolysis and Dehalogenation

A patent describing the synthesis of 2,4,6-trifluorobenzoic acid involves two key steps:

-

Dechlorination: 3,5-Dichloro-2,4,6-trifluorobenzonitrile is treated with zinc and acetic acid to yield 2,4,6-trifluorobenzonitrile.

-

Hydrolysis: The nitrile intermediate is reacted with aqueous sulfuric acid to form 2,4,6-trifluorobenzoic acid .

For the amino derivative, a similar approach could involve:

-

Introduction of the amino group via nitration followed by reduction, or direct amination of a fluorinated precursor.

-

Hydrolysis of a corresponding nitrile or ester intermediate.

Purification and Yield Optimization

Purification techniques for fluorinated benzoic acids typically involve recrystallization from solvents like ethyl acetate/hexane mixtures, achieving purities >99% . For 2-amino-3,4,6-trifluorobenzoic acid, similar protocols could be adapted, though the amino group may necessitate pH-controlled conditions to prevent decomposition.

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for 2-amino-3,4,6-trifluorobenzoic acid is scarce, inferences from analogs suggest:

-

Melting point: Likely between 140–160°C, based on 2,4,6-trifluorobenzoic acid (142–145°C) and 3-hydroxy-2,4,5-trifluorobenzoic acid (143–147°C).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., methanol, DMF) due to the carboxylic acid and amino groups.

Acidity and Reactivity

The pKa of the carboxylic acid group is expected to be ~2–3, similar to 2,4,6-trifluorobenzoic acid (pKa 2.28) . The amino group (pKa ~4–5) introduces a second ionization site, enabling zwitterionic behavior in aqueous solutions.

Applications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Intermediates

Fluorinated benzoic acids are critical precursors in drug synthesis. For example:

-

2,4,6-Trifluorobenzoic acid is used in photosensitizers and antihypertensive agents .

-

3-Hydroxy-2,4,5-trifluorobenzoic acid serves as an intermediate for quinolone antibiotics.

2-Amino-3,4,6-trifluorobenzoic acid’s amino group positions it as a potential building block for:

-

Peptide mimetics: The amino and carboxyl groups enable incorporation into pseudopeptide scaffolds.

-

Kinase inhibitors: Fluorine atoms enhance binding affinity to ATP pockets in target enzymes.

Agrochemical Applications

Fluorinated aromatic compounds are widely used in pesticides due to their metabolic stability. The amino group in 2-amino-3,4,6-trifluorobenzoic acid could facilitate derivatization into herbicidal or fungicidal agents.

Recent Research and Developments

Advances in Synthesis

Recent patents highlight innovations in fluorination and dehalogenation techniques , which could be adapted to improve the yield and purity of 2-amino-3,4,6-trifluorobenzoic acid. For instance, palladium-catalyzed hydrogenation may offer a greener alternative to traditional dechlorination methods.

Emerging Applications

Ongoing studies on fluorinated amino acids suggest potential roles in:

-

PET radiopharmaceuticals: Fluorine-18 labeled derivatives for imaging.

-

Bioconjugation: Site-specific modification of proteins via carboxylate coupling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume